molecular formula C23H15BrO7 B3003052 Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate CAS No. 610752-49-3

Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate

Cat. No. B3003052
M. Wt: 483.27
InChI Key: GNAGUZALLSLJRJ-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate, is a complex organic molecule that appears to be related to various synthesized brominated and furan-containing esters. While the specific compound is not directly described in the provided papers, insights can be drawn from related compounds and their synthesis, characterization, and structural studies.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to the substitution of bromine and the retention of the furylthiadiazole fragment . Similarly, ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes reaction with ammonium acetate in glacial acetic acid to yield a cyclohexadiene derivative . These studies suggest that the synthesis of the compound of interest would likely involve bromination and esterification steps, possibly starting from a hydroxyacetophenone precursor as seen in the synthesis of related benzopyrones .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, a cyclohexadiene derivative crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . Another compound, ethyl naphtho[2,1-b]furan-2-carboxylate, crystallizes in the monoclinic system with a planar furan ring . These findings suggest that the compound of interest may also exhibit specific crystallographic features and intramolecular interactions that could be studied using similar methods.

Chemical Reactions Analysis

The reactivity of related compounds provides insights into potential reactions that the compound of interest may undergo. For instance, the presence of a bromine atom in ethyl 3-bromo-4-oxochromen-2-carboxylate indicates a site for nucleophilic substitution reactions . The reactions with various nucleophiles, including phenolates and amines, have been explored, leading to the formation of secondary and tertiary amines, thioesters, and phosphonates . These studies suggest that the compound of interest may also participate in diverse chemical reactions due to the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, TGA, DTA, and UV-Visible spectroscopy . These methods provide information on the stability, functional groups, and electronic transitions of the compounds. The thermal behavior and decomposition patterns observed in these studies can be used to infer the stability and reactivity of the compound of interest under various conditions.

Scientific Research Applications

Lipoxygenase Inhibition

A study identified a similar compound, 5-(4-bromo-phenyl)-4-[2-(4-bromo-phenyl)-2-oxo-ethyl]-2-methyl-furan-3-carboxylic acid methyl ester, exhibiting potent inhibitory activity on soybean lipoxygenase enzyme, suggesting potential applications in inflammation and other related pathologies (Vinayagam et al., 2017).

Anti-Bacterial Activities

Another study synthesized N-(4-bromophenyl)furan-2-carboxamide analogs demonstrating effective in vitro antibacterial activities against drug-resistant bacteria. This indicates the potential application of such compounds in addressing antimicrobial resistance (Siddiqa et al., 2022).

Pharmaceutical Synthesis

A research effort focused on synthesizing and transforming bisphosphorylated 2-furoic acid and its derivatives, indicating the use of similar compounds in pharmaceutical synthesis (Pevzner, 2015).

Crystal and Molecular Structure Studies

Compounds such as ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate were studied for their crystal and molecular structures, which are important in understanding the chemical behavior and potential applications in various reactions and processes (Kaur et al., 2012).

Safety And Hazards

This would involve a study of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas for further study.


properties

IUPAC Name

ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrO7/c1-2-28-23(27)21-19(13-5-7-14(24)8-6-13)20(25)16-10-9-15(12-18(16)31-21)30-22(26)17-4-3-11-29-17/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAGUZALLSLJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate

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